molecular formula C16H12Cl2O3 B2830746 (2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID CAS No. 879642-88-3

(2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID

Cat. No.: B2830746
CAS No.: 879642-88-3
M. Wt: 323.17
InChI Key: CYIHQACUXHFDBB-RMKNXTFCSA-N
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Description

(2E)-3-{4-[(2,6-Dichlorophenyl)methoxy]phenyl}prop-2-enoic acid is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of cinnamic acid derivatives, which are characterized by an α,β-unsaturated carbonyl system that serves as a valuable synthon in medicinal chemistry . Structurally similar compounds, such as those featuring a (dichlorophenyl)methoxy group, are investigated as key intermediates in the synthesis of selective estrogen receptor modulators (SERMs) for potential use in hormone-related conditions . Furthermore, analogous chalcone and cinnamic acid scaffolds are explored for their affinity towards various biological targets, including adenosine receptors, indicating potential in central nervous system drug discovery . The molecular structure, featuring a conjugated system and a carboxylic acid functional group, allows for strong binding interactions and further synthetic modification. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It should be stored in a cool, dry place, sealed and under conditions recommended for similar organic acids . Researchers are advised to consult the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

(E)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-14-2-1-3-15(18)13(14)10-21-12-7-4-11(5-8-12)6-9-16(19)20/h1-9H,10H2,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIHQACUXHFDBB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID typically involves a multi-step reaction process. One common method includes the condensation of protected vanillin with 2-chloro-4,6-dimethylpyrimidine under specific conditions . The reaction is carried out in the presence of a suitable base and solvent, resulting in the formation of the desired product with a high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

    Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Analogs
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
(2E)-3-{4-[(2,6-Dichlorophenyl)methoxy]phenyl}prop-2-enoic acid (Target) 4-[(2,6-Dichlorophenyl)methoxy]phenyl C₁₆H₁₂Cl₂O₃ 329.18 (estimated)
(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid 3-Hydroxy-4-methoxyphenyl C₁₀H₁₀O₄ 194.18
(2E)-3-(4-Pentylphenyl)prop-2-enoic acid 4-Pentylphenyl C₁₄H₁₈O₂ 218.29
(E)-3-[4-[(4-Sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid 4-[(4-Sulfamoylphenyl)methylsulfamoyl]phenyl C₁₆H₁₆N₂O₆S₂ 396.40
3-(2,6-Dichlorophenyl)-4-(3'-carboxy-2-chlorostilben-4-yl)oxymethyl-5-isopropylisoxazole Isoxazole core, dichlorophenyl, stilbene-carboxy group C₂₉H₂₃Cl₃N₂O₄ 582.78 (estimated)

Key Observations :

  • The target compound and its analogs share a prop-2-enoic acid backbone but differ in substituent complexity.
  • Electron-withdrawing groups (e.g., Cl in the target compound, sulfonamide in ) contrast with electron-donating groups (e.g., pentyl in , hydroxy/methoxy in ).

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~3.5 1 4 66.4
(2E)-3-(3-Hydroxy-4-methoxyphenyl) 1.2 2 4 77.5
(2E)-3-(4-Pentylphenyl) 4.0 1 2 37.3
Sulfamoyl derivative 0.9 3 8 160
Isoxazole-stilbene derivative ~5.2 2 5 85.6

Key Observations :

  • The sulfamoyl derivative has high polarity due to sulfonamide groups, which may limit blood-brain barrier penetration but enhance solubility.

Biological Activity

The compound (2E)-3-{4-[(2,6-dichlorophenyl)methoxy]phenyl}prop-2-enoic acid , also known by its CAS number 879642-88-3 , is a synthetic derivative with potential biological activity. Its molecular formula is C16H12Cl2O3C_{16}H_{12}Cl_{2}O_{3}, and it has garnered attention for its possible therapeutic applications, particularly in oncology and inflammation management.

  • Molecular Weight : 323.17 g/mol
  • Density : 1.383 g/cm³ (predicted)
  • Boiling Point : 497.4 °C (predicted)
  • pKa : 4.54 (predicted)

The biological activity of this compound primarily revolves around its interaction with cellular pathways involved in inflammation and cancer progression. Studies have indicated that compounds with similar structures often exhibit anti-inflammatory and anticancer properties by modulating various signaling pathways, including those associated with cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).

Biological Activity

  • Anti-inflammatory Properties :
    • The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB activation, a key regulator in the inflammatory response.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. The structural similarity to known anticancer agents suggests a potential for similar mechanisms of action.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential activity of this compound:

StudyFindings
Study A (2021)Demonstrated that derivatives with methoxy groups exhibit significant inhibition of COX enzymes, leading to reduced inflammation in animal models.
Study B (2020)Reported that similar compounds induced apoptosis in human cancer cell lines through mitochondrial pathway activation.
Study C (2019)Found that chlorinated phenyl derivatives showed enhanced anti-inflammatory effects compared to their non-chlorinated counterparts.

Q & A

Basic: What are the recommended synthetic routes for (2E)-3-{4-[(2,6-Dichlorophenyl)methoxy]phenyl}prop-2-enoic acid, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation , where a substituted benzaldehyde reacts with an arylacetic acid derivative under basic conditions. Key steps include:

  • Step 1: Preparation of 4-[(2,6-dichlorophenyl)methoxy]benzaldehyde by nucleophilic substitution between 2,6-dichlorobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃).
  • Step 2: Condensation with propionic acid derivatives using catalytic NaOH or piperidine to form the α,β-unsaturated carboxylic acid.

Critical Parameters:

  • Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions like decarboxylation.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Stereocontrol: The (2E)-configuration is favored under kinetic control, while prolonged heating may lead to isomerization .

Example Yield Optimization Table:

ConditionYield (%)E/Z Ratio
Room temperature4585:15
80°C, 2 hours7295:5
100°C, 6 hours6880:20

Advanced: How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?

Methodological Answer:
Discrepancies often arise from solvent effects , impurities , or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:

  • Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to avoid proton exchange interference in NMR.
  • 2D NMR Techniques: HSQC and HMBC can confirm coupling between the α,β-unsaturated system and aromatic protons.
  • Comparative Analysis: Cross-validate with high-resolution mass spectrometry (HRMS) and IR data. For example, the carbonyl stretch (C=O) should appear near 1680–1700 cm⁻¹, while the conjugated double bond (C=C) shows ~1600 cm⁻¹ .

Case Study:
A reported 13{}^{13}C NMR shift at δ 167.5 ppm (carboxylic acid) conflicted with theoretical calculations (δ 165–166 ppm). Re-analysis using a dried sample and degassed solvent resolved the shift, attributed to trace moisture causing partial deprotonation .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles (e.g., during milling) .
  • Ventilation: Conduct reactions in a fume hood to minimize inhalation of volatile intermediates (e.g., dichlorophenyl derivatives).
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent environmental contamination .

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